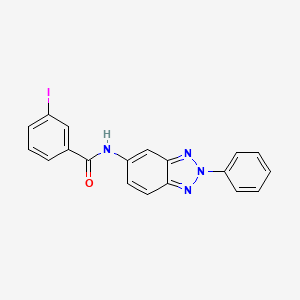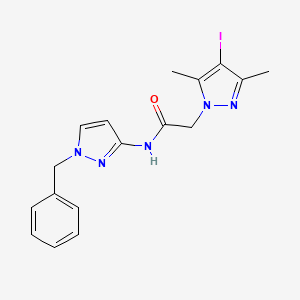![molecular formula C20H23N3O4 B6059285 N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6059285.png)
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide, also known as MPPA, is a chemical compound that has recently gained attention in scientific research. MPPA is a small molecule inhibitor that has shown potential in treating cancer and other diseases.
Mecanismo De Acción
The mechanism of action of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide involves the inhibition of a specific enzyme called N-myristoyltransferase (NMT). NMT is an important enzyme that is involved in the regulation of cellular signaling pathways and the growth and survival of cancer cells. By inhibiting NMT, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide disrupts these pathways and inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide has been found to have anti-inflammatory and anti-oxidant properties. It has also been shown to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide is that it is a small molecule inhibitor, which makes it easy to synthesize and modify. This also makes it a good candidate for drug development. However, one limitation of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide is that it is not very soluble in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are a number of future directions for research on N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide. One area of research is the development of more potent and selective inhibitors of NMT. Another area of research is the development of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide as a therapeutic agent for the treatment of cancer and other diseases. Additionally, research could be done to investigate the potential of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide as a treatment for bacterial and fungal infections.
Métodos De Síntesis
The synthesis method for N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide are 2-(2-methoxyphenoxy) pyridine and 2-piperidone. These two compounds are reacted together in the presence of an acid catalyst to form the intermediate product, which is then further reacted with N-chloroacetyl piperidine to form the final product, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide.
Aplicaciones Científicas De Investigación
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide has shown potential in treating cancer and other diseases. It has been found to inhibit the growth of cancer cells in vitro and in vivo. N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in treating other diseases such as arthritis and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-16-8-2-3-9-17(16)27-20-15(7-6-11-21-20)13-22-18(24)14-23-12-5-4-10-19(23)25/h2-3,6-9,11H,4-5,10,12-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKHKSSCRCKWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)CN3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)propanamide](/img/structure/B6059202.png)
![phenyl(1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-piperidinyl)methanone](/img/structure/B6059207.png)

![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6059219.png)
![{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}acetic acid](/img/structure/B6059247.png)
![2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine](/img/structure/B6059255.png)

![5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide](/img/structure/B6059267.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B6059275.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B6059281.png)
![ethyl 3-(2-methylbenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6059287.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B6059292.png)
![ethyl 2-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6059294.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6059301.png)